molecular formula C22H22N2O B3504189 N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide

N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B3504189
M. Wt: 330.4 g/mol
InChI Key: HDOMFHNRKJUJGA-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with a cyclopropyl group, an ethylphenyl group, and a carboxamide group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group can be introduced by reacting the substituted quinoline with an appropriate amine, such as cyclopropylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinoline core or the substituted groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Conversion of the carboxamide group to an amine.

    Substitution: Introduction of various substituents on the quinoline core or the phenyl ring.

Scientific Research Applications

N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be utilized in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide
  • N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide
  • N-cyclopropyl-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide

Uniqueness

N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide is unique due to the specific positioning of the methyl group on the quinoline core, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-3-15-8-10-16(11-9-15)21-14(2)20(22(25)23-17-12-13-17)18-6-4-5-7-19(18)24-21/h4-11,17H,3,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOMFHNRKJUJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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